molecular formula C12H22Cl2N2 B6192523 N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride CAS No. 2648947-73-1

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride

Cat. No.: B6192523
CAS No.: 2648947-73-1
M. Wt: 265.2
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Description

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of an ethyl-substituted phenyl ring and a propane backbone with two amine groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride typically involves the reaction of 3-ethylbenzaldehyde with nitromethane to form 3-ethyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 3-ethylphenyl-2-nitropropane. The nitro group is further reduced to an amine group using catalytic hydrogenation, resulting in N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The dihydrochloride salt is obtained by crystallization from an aqueous hydrochloric acid solution.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
  • N1-(4-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
  • N1-(3-ethylphenyl)-2-ethylpropane-1,2-diamine dihydrochloride

Uniqueness

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to similar compounds.

Properties

CAS No.

2648947-73-1

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.2

Purity

93

Origin of Product

United States

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